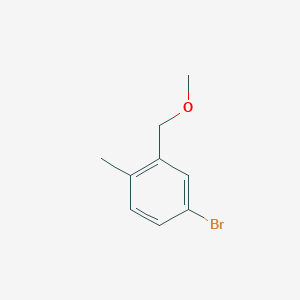

4-Bromo-2-(methoxymethyl)-1-methylbenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-(methoxymethyl)-1-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIWECCWVXZNQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Halides in Synthetic Methodologies

Aryl halides, which are organic compounds containing a halogen atom directly bonded to an aromatic ring, are of paramount importance in synthetic chemistry. nih.gov The carbon-halogen bond in these molecules provides a reactive handle for a multitude of chemical transformations, most notably in the formation of new carbon-carbon and carbon-heteroatom bonds.

Historically, aryl halides were considered relatively inert, especially compared to their alkyl halide counterparts. bldpharm.com However, the development of transition-metal-catalyzed cross-coupling reactions revolutionized their use. Reactions such as the Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig amination reactions utilize aryl halides (particularly bromides and iodides) as key electrophilic partners. These methodologies allow for the modular and efficient construction of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. nih.govlibretexts.org

Beyond cross-coupling, aryl halides are precursors to organometallic reagents, such as Grignard reagents and organolithium compounds, through metal-halogen exchange. These reagents are powerful nucleophiles used to form new carbon-carbon bonds. Furthermore, under specific conditions, aryl halides can undergo nucleophilic aromatic substitution, particularly when the ring is activated by electron-withdrawing groups. bldpharm.comrsc.org

Table 2: Key Synthetic Transformations of Aryl Halides

| Reaction Name | Description | Typical Catalyst/Reagents |

|---|---|---|

| Suzuki Coupling | Forms a C-C bond between an aryl halide and an organoboron compound. | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |

| Heck Coupling | Forms a C-C bond between an aryl halide and an alkene. | Pd catalyst, Base (e.g., Et₃N) |

| Sonogashira Coupling | Forms a C-C bond between an aryl halide and a terminal alkyne. | Pd catalyst, Cu co-catalyst, Base (e.g., an amine) |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. | Pd catalyst, Ligand, Base |

| Grignard Formation | Converts an aryl halide to an aryl magnesium halide (Grignard reagent). | Magnesium (Mg) metal |

Role of Substituted Benzene Derivatives in Chemical Synthesis

Substituted benzene (B151609) derivatives are fundamental building blocks in organic chemistry, forming the core structure of countless natural products and synthetic compounds. acs.org The substituents on the benzene ring not only define the molecule's identity and properties but also direct the position of subsequent chemical modifications through electrophilic aromatic substitution. nih.govgoogle.com

The synthesis of polysubstituted benzenes requires careful strategic planning. libretexts.org The order in which substituents are introduced is crucial, as existing groups on the ring influence the regioselectivity of incoming groups. Activating groups (like methyl and methoxy) generally direct new substituents to the ortho and para positions, while deactivating groups (like nitro) direct to the meta position. acs.org For instance, in synthesizing a molecule like 4-bromo-2-nitrotoluene, one might start with toluene (B28343), brominate it to get a mixture of ortho- and para-bromotoluene, separate the para isomer, and then perform nitration, which is directed by the methyl group to the desired position. libretexts.org

These derivatives are not static entities; the substituents themselves can be interconverted. For example, a nitro group can be reduced to an amine, an alkyl group can be oxidized to a carboxylic acid, and a halogen can be replaced through various reactions, providing immense synthetic flexibility. This versatility allows chemists to construct a vast array of functional molecules, from dyes and polymers to life-saving pharmaceuticals. acs.org

Overview of Key Research Areas Pertaining to 4 Bromo 2 Methoxymethyl 1 Methylbenzene

Direct Halogenation Approaches

Direct halogenation of an aromatic ring is a fundamental transformation in organic synthesis. For the synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, this approach would involve the bromination of a suitable precursor that already contains the methyl and methoxymethyl groups.

Electrophilic Bromination of Precursors

The most common method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution. In this type of reaction, a potent electrophile, typically a bromonium ion (Br+) or a polarized bromine molecule, attacks the electron-rich benzene (B151609) ring. The reaction proceeds via a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

For the synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the logical precursor for direct bromination would be 2-(methoxymethyl)-1-methylbenzene. The reaction would be carried out using a suitable brominating agent, often in the presence of a Lewis acid catalyst.

Common brominating agents and conditions include:

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). synquestlabs.com The catalyst polarizes the Br-Br bond, increasing the electrophilicity of the bromine.

N-Bromosuccinimide (NBS) : A milder and more easily handled source of electrophilic bromine. It is often used with a proton source or a Lewis acid. synquestlabs.com

The general reaction scheme for the electrophilic bromination of 2-(methoxymethyl)-1-methylbenzene is depicted below:

Scheme 1: Electrophilic Bromination of 2-(methoxymethyl)-1-methylbenzene CH₃ CH₃ | | /-------CH₂OCH₃ + Br₂ -----> /-------CH₂OCH₃ / \ (Catalyst) / | | | | Br \ / \ / -----/ -----/

/-------CH₂OH + NaH ----> /-------CH₂O⁻Na⁺ --(MOM-Cl)--> /-------CH₂OCH₃ / \ (Solvent) / \ / | | Br | | Br | | Br \ / \ / \ / -----/ -----/ -----/

Advanced Synthetic Techniques

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene hinges on the careful optimization of reaction parameters. Key to this is managing selectivity to obtain the desired isomer and preventing the formation of byproducts.

One common synthetic route involves the electrophilic bromination of a toluene (B28343) derivative followed by the introduction of the methoxymethyl group, or vice-versa. A two-step approach starting from 4-methylbenzyl alcohol is illustrative. First, the electrophilic bromination of 4-methylbenzyl alcohol is performed. The methyl group's activating and ortho, para-directing effect guides the bromine atom to the desired position. Subsequently, the hydroxyl group is converted to a methoxymethyl ether. A high yield of 94% for the methoxymethylation step has been reported using iodomethane (B122720) and potassium hydroxide (B78521) in 2-methyltetrahydrofuran (B130290) at 20°C over 19 hours.

The principle of optimizing catalyst concentration to control selectivity is a general strategy in organic synthesis. For instance, in the bromination of certain ketones, the equivalents of an acid catalyst like H₂SO₄ can be adjusted to selectively produce either the mono- or di-brominated product. sci-int.com Employing 0.2 equivalents of the catalyst might favor the mono-brominated species, while increasing it to 0.6 equivalents can lead exclusively to the di-brominated compound. sci-int.com This highlights how precise control over reagent stoichiometry is a powerful tool for enhancing selectivity.

The following table summarizes key reaction conditions that can be optimized for syntheses of this type.

| Parameter | Condition | Impact on Synthesis |

| Catalyst | Type (e.g., FeBr₃, H₂SO₄) and Concentration | Influences reaction rate and regioselectivity, preventing poly-bromination. sci-int.com |

| Solvent | Polarity (e.g., Dichloromethane, 2-MeTHF) | Affects reagent solubility and can influence reaction pathways and selectivity. |

| Temperature | e.g., 0-25°C | Controls reaction rate and can minimize the formation of undesired byproducts. |

| Reagents | Stoichiometry (e.g., equivalents of base) | Precise amounts ensure complete reaction and high conversion rates. |

| Reaction Time | e.g., 16-19 hours | Sufficient time is needed for reaction completion, monitored by techniques like TLC. chemicalbook.comorgsyn.org |

Scalable Synthesis and Industrial Production Considerations

Transitioning the synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene from the laboratory to an industrial scale introduces several challenges that require careful consideration. The primary goals are to ensure safety, cost-effectiveness, and consistent product quality on a large scale.

For large-scale preparations, detailed and robust procedures are essential. A multi-kilogram scale synthesis of a related compound, 4-bromo-1-(chloromethyl)-2-methyl-benzene, provides insights into industrial practices. In a synthesis starting with 250g of (4-bromo-2-methyl-phenyl)methanol, the reaction was carried out in a 2500 mL vessel with controlled addition of reagents. chemicalbook.com The work-up process is a critical component of scalable synthesis, often involving extractions with large volumes of solvents (e.g., 7000 mL of dichloromethane) and washes with saturated aqueous solutions to remove impurities. chemicalbook.com Final purification might involve passing the crude product through a silica (B1680970) pad rather than performing column chromatography, which is often impractical at a large scale. chemicalbook.com

Another example from the synthesis of 4-bromo-2,6-di-tert-butylphenol (B72302) demonstrates a 500 mmol scale reaction where careful temperature control (ice-water bath) during the addition of bromine is crucial for safety and selectivity. orgsyn.org The work-up procedure is designed to handle potential hazards, such as the vigorous evolution of carbon dioxide gas, and employs large volumes of aqueous solutions for neutralization and extraction. orgsyn.org

Key considerations for scalable synthesis include:

Heat Management: Exothermic reactions, such as bromination, require efficient cooling systems to prevent runaway reactions.

Reagent Handling: Safe and efficient methods for charging large quantities of hazardous reagents like bromine are necessary.

Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the process.

Purification: Methods like crystallization and distillation are preferred over chromatography for large-scale purification due to their efficiency and lower cost. google.com For example, crystallization from a solvent like heptane (B126788) can be an effective final purification step. google.com

Waste Management: The process should be designed to minimize waste generation and include procedures for the safe disposal of byproducts and spent solvents.

The following table outlines a typical workflow for a scalable synthesis.

| Stage | Key Action | Industrial Consideration |

| Reaction | Controlled addition of reagents (250g scale) in a large vessel. chemicalbook.com | Use of jacketed reactors for precise temperature control. |

| Quenching | Slow addition of quenching agents (e.g., sodium sulfite) to neutralize excess reagents. orgsyn.org | Monitoring of gas evolution and temperature. |

| Work-up | Extraction with large volumes of solvent (e.g., 2x7000 mL). chemicalbook.com | Use of large-scale liquid-liquid extractors. |

| Purification | Filtration through a silica pad or crystallization. chemicalbook.comgoogle.com | Avoidance of preparative chromatography in favor of more scalable methods. |

Continuous Flow Reactor Applications in Synthesis

Continuous flow chemistry represents a modern and advantageous approach for the industrial production of fine chemicals like 4-Bromo-2-(methoxymethyl)-1-methylbenzene. This technology offers significant improvements in safety, efficiency, and scalability compared to traditional batch processing.

In a continuous flow setup, reagents are pumped through a network of tubes or channels where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time. For industrial-scale bromination reactions, the use of continuous flow reactors is particularly beneficial. The small reaction volume at any given moment significantly reduces the risks associated with handling highly reactive and hazardous materials like bromine.

Key parameters for the continuous flow synthesis of related brominated aromatic compounds have been defined:

Residence Time: Typically short, in the range of 5–10 minutes.

Temperature: Maintained at low temperatures, for example, -10°C to 10°C, to control the exothermic nature of the reaction and improve selectivity.

Solvent: Solvents like ethylene (B1197577) dichloride or heptane are used.

Catalyst: A catalyst such as FeBr₃ is employed, often at low equivalents (0.05–0.1 equiv).

The advantages of using continuous flow reactors in the synthesis of 4-Bromo-2-(methoxymethyl)-1-methylbenzene and its analogs are substantial:

Enhanced Safety: The small reactor volume minimizes the potential impact of runaway reactions.

Improved Heat Transfer: The high surface-area-to-volume ratio allows for efficient heating and cooling, enabling precise temperature control.

Increased Efficiency and Yield: Precise control over reaction conditions often leads to higher yields and selectivity, with reduced byproduct formation.

Scalability: Scaling up production is achieved by running the reactor for longer periods or by using multiple reactors in parallel, a process known as "scaling out." This avoids the complex challenges of redesigning large batch reactors.

The table below summarizes the optimized parameters for a continuous flow bromination process.

| Parameter | Optimized Value | Rationale |

| Residence Time | 5–10 minutes | Ensures sufficient time for reaction completion while maintaining high throughput. |

| Temperature | -10°C to 10°C | Minimizes thermal decomposition and side reactions, enhancing selectivity. |

| Solvent | Ethylene dichloride or Heptane | Provides a suitable reaction medium and facilitates heat transfer. |

| Catalyst (FeBr₃) | 0.05–0.1 equiv | A low catalytic amount is sufficient, making the process more atom-economical. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this molecule can theoretically occur at two primary sites: the aromatic carbon bearing the bromine atom and the benzylic carbon of the methoxymethyl group.

The direct displacement of the bromine atom on the benzene ring by a nucleophile typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is highly dependent on the electronic nature of the aromatic ring. For an SNAr reaction to occur at a reasonable rate, the ring must be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. bldpharm.com These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

In the case of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the ring is substituted with an electron-donating methyl group and a methoxymethyl group, which is not strongly electron-withdrawing. The absence of potent activating groups means the aromatic ring is electron-rich and therefore deactivated towards nucleophilic attack. Consequently, standard SNAr reactions are not expected to be a viable pathway for substituting the bromine atom on this compound under typical conditions. Alternative, more forceful conditions, such as those involving very strong bases that promote an elimination-addition (benzyne) mechanism, could potentially lead to substitution, but such reactivity is not widely documented for this specific substrate.

The methoxymethyl group (-CH₂OCH₃) is a common acetal (B89532) protecting group for alcohols, in this case, for the benzylic alcohol derivative of toluene. Its reactivity is centered on the cleavage of the ether linkage to deprotect the alcohol. This transformation is a key step in synthetic sequences where the benzyl (B1604629) alcohol requires temporary masking. Benzylic ethers can be cleaved under a variety of conditions, often involving acid catalysis or specific Lewis acids.

Strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are effective reagents for cleaving ethers. The mechanism typically involves protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack (SN1 or SN2) at the benzylic carbon. Additionally, reagents like trimethylsilyl (B98337) triflate (TMSOTf) in the presence of 2,2'-bipyridyl have been shown to chemoselectively deprotect aromatic methoxymethyl (MOM) ethers under mild, non-acidic conditions. More specialized methods using reagents like bismuth trichloride (B1173362) (BiCl₃) have also been developed for the efficient cleavage of MOM ethers.

Table 1: Representative Conditions for Cleavage of Benzylic Methoxymethyl Ethers

| Reagent(s) | Typical Conditions | Product | Mechanism |

| Boron Trichloride-Dimethyl Sulfide (BCl₃·SMe₂) | Dichloromethane, mild temperature | (4-Bromo-2-methylphenyl)methanol | Lewis acid-assisted cleavage |

| Bismuth Trichloride (BiCl₃) | Acetonitrile, mild temperature | (4-Bromo-2-methylphenyl)methanol | Lewis acid-assisted cleavage |

| Trimethylsilyl Triflate (TMSOTf), 2,2'-Bipyridyl | CH₂Cl₂, H₂O workup | (4-Bromo-2-methylphenyl)methanol | Silyl ether formation followed by hydrolysis |

| Hydrogen (H₂), Palladium on Carbon (Pd/C) | Methanol or Ethyl Acetate, RT | (4-Bromo-2-methylphenyl)methanol | Hydrogenolysis |

Cross-Coupling Reactions

The carbon-bromine bond in 4-Bromo-2-(methoxymethyl)-1-methylbenzene makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The general catalytic cycle for these processes involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with a coupling partner and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound (like a boronic acid or ester) with an organohalide. While 4-Bromo-2-(methoxymethyl)-1-methylbenzene is a suitable substrate for this transformation, specific published studies detailing its use are not widespread. However, its reactivity can be confidently predicted based on extensive research on similar aryl bromides. The reaction would couple the 4-position of the benzene ring with an aryl, vinyl, or alkyl group from the organoboron reagent.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling This table illustrates typical conditions for the Suzuki-Miyaura coupling of a generic aryl bromide similar to the title compound.

| Coupling Partner | Catalyst | Ligand | Base | Solvent | Temperature |

| Phenylboronic Acid | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | 100 °C |

| 4-Methoxyphenylboronic Acid | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 90 °C |

| Alkyl-9-BBN | PdCl₂(dppf) (3 mol%) | - | Cs₂CO₃ | THF | 80 °C |

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine. This reaction is crucial for synthesizing anilines and their derivatives. For 4-Bromo-2-(methoxymethyl)-1-methylbenzene, this reaction would yield N-substituted 2-(methoxymethyl)-1-methylanilines. The choice of catalyst, specifically the phosphine (B1218219) ligand, is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Table 3: Representative Conditions for Buchwald-Hartwig Amination This table illustrates typical conditions for the Buchwald-Hartwig amination of a generic aryl bromide similar to the title compound.

| Amine Partner | Catalyst Precursor | Ligand | Base | Solvent | Temperature |

| Morpholine | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | NaOt-Bu | Toluene | 110 °C |

| Aniline (B41778) | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 °C |

| Benzylamine | PdCl₂[(R)-(-)-DTBM-SEGPHOS] | - | K₃PO₄ | Toluene | 100 °C |

Beyond Suzuki and Buchwald-Hartwig reactions, the bromine atom of 4-Bromo-2-(methoxymethyl)-1-methylbenzene allows for a variety of other important palladium-catalyzed transformations.

Sonogashira Coupling: This reaction with a terminal alkyne would yield a 4-alkynyl-2-(methoxymethyl)-1-methylbenzene, a valuable intermediate for further synthesis. The reaction is typically co-catalyzed by a copper(I) salt.

Heck Coupling: Reaction with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a new carbon-carbon bond at the 4-position, yielding a substituted stilbene (B7821643) or cinnamate (B1238496) derivative, respectively.

Stille Coupling: This involves coupling with an organostannane reagent. It offers a broad substrate scope but is often avoided due to the toxicity of the tin byproducts.

Carbonylation Reactions: In the presence of carbon monoxide and a nucleophile like an alcohol, palladium catalysts can facilitate the insertion of CO to form the corresponding methyl benzoate (B1203000) derivative, a carbonylative coupling.

Each of these methodologies leverages the C-Br bond as a reactive site, underscoring the role of 4-Bromo-2-(methoxymethyl)-1-methylbenzene as a versatile building block in synthetic chemistry.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 4-Bromo-2-(methoxymethyl)-1-methylbenzene is activated towards electrophilic aromatic substitution by the presence of both a methyl (-CH₃) group and a methoxymethyl (-CH₂OCH₃) group. Both of these substituents are electron-donating groups, which increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene.

The directing effects of these substituents determine the position of substitution. The methyl group is an ortho-, para- director, while the methoxymethyl group is also an ortho-, para- director. In 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the positions ortho and para to the methyl group are positions 3, 5, and 6. The positions ortho and para to the methoxymethyl group are positions 1, 3, and 5. The bromine atom at position 4 is a deactivating ortho-, para- director.

Considering the combined directing effects, the most likely positions for electrophilic attack are positions 3, 5, and 6. The bromine atom at position 4 deactivates the ring through its electron-withdrawing inductive effect, but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions (positions 3 and 5). The methyl and methoxymethyl groups, being activators, will have a stronger influence on the regioselectivity. The substitution pattern suggests that electrophilic bromination of the precursor, 4-(methoxymethyl)-1-methylbenzene, would likely yield the 2-bromo isomer, indicating the directing influence of the existing substituents.

A typical electrophilic aromatic substitution reaction is bromination, which proceeds via a two-step mechanism. First, a strong electrophile, such as the bromine cation (Br⁺) generated from Br₂ and a Lewis acid catalyst like FeBr₃, attacks the electron-rich benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the second step, a weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 4-Bromo-2-(methoxymethyl)-1-methylbenzene

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| 3 | Ortho to -CH₂OCH₃, Ortho to -CH₃, Ortho to -Br | Highly Activated |

| 5 | Para to -CH₂OCH₃, Ortho to -Br | Activated |

| 6 | Ortho to -CH₃ | Activated |

Radical Reactions Involving Brominated Aromatic Systems

While the aromatic ring itself is generally resistant to radical attack under normal conditions, the alkyl substituents on the benzene ring can undergo radical reactions. Specifically, the benzylic hydrogens of the methyl group at position 1 and the methylene (B1212753) group of the methoxymethyl substituent at position 2 are susceptible to abstraction by radicals. This is due to the resonance stabilization of the resulting benzylic radical.

A common method for benzylic halogenation is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. This reaction proceeds via a free-radical chain mechanism.

The mechanism involves three main stages:

Initiation: The radical initiator promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a benzylic hydrogen from either the methyl or the methoxymethyl group, forming a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with a molecule of Br₂ (formed in low concentrations from the reaction of HBr with NBS) to yield the brominated product and another bromine radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine.

The selectivity of this reaction depends on the relative stability of the possible benzylic radicals. The stability of carbon radicals follows the order: tertiary > secondary > primary. In the case of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, radical abstraction can occur at the primary methyl group or the secondary methylene group of the methoxymethyl substituent. The benzylic radical formed by abstraction of a hydrogen from the -CH₂OCH₃ group would be expected to have significant stability.

Influence of Substituent Effects on Reactivity

The reactivity of 4-Bromo-2-(methoxymethyl)-1-methylbenzene is governed by a combination of steric and electronic effects of its substituents.

Steric Hindrance Considerations

Steric hindrance can play a significant role in determining the regioselectivity of reactions. In electrophilic aromatic substitution, the bulky methoxymethyl group at position 2 may hinder the approach of an electrophile to the adjacent position 3 to some extent. However, the activating electronic effects of the substituents are generally the dominant factor in directing substitution.

In radical bromination, the accessibility of the benzylic hydrogens can influence the reaction rate. The hydrogens of the methyl group at position 1 are generally sterically accessible. The hydrogens of the methylene group in the methoxymethyl substituent at position 2 are also relatively exposed. The interplay between steric accessibility and the inherent stability of the resulting radical will determine the major product of a radical halogenation reaction.

Electronic Effects of Bromine and Methoxymethyl Groups

The electronic effects of the substituents are crucial in determining the reactivity of the aromatic ring. These effects can be divided into inductive effects and resonance effects.

Methyl (-CH₃): The methyl group is an electron-donating group through an inductive effect (+I) and hyperconjugation. This increases the electron density of the benzene ring, making it more reactive towards electrophiles, and directs substitution to the ortho and para positions.

The combined electronic effects of the methyl and methoxymethyl groups strongly activate the benzene ring for electrophilic substitution, overriding the deactivating effect of the bromine atom.

Table 2: Summary of Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -CH₂OCH₃ | Electron-withdrawing (-I) | Electron-donating (+R, weak) | Activating | Ortho, Para |

| -CH₃ | Electron-donating (+I) | Hyperconjugation | Activating | Ortho, Para |

Applications of 4 Bromo 2 Methoxymethyl 1 Methylbenzene As a Synthetic Intermediate

Precursor in Complex Molecule Construction

The primary role of 4-Bromo-2-(methoxymethyl)-1-methylbenzene in the construction of complex molecules stems from the reactivity of its carbon-bromine bond. This aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-heteroatom bonds.

In medicinal chemistry, the assembly of complex molecular scaffolds often relies on the stepwise connection of smaller, functionalized building blocks. 4-Bromo-2-(methoxymethyl)-1-methylbenzene serves as a key building block in this context. The bromine atom can be readily substituted in reactions like the Suzuki-Miyaura coupling to form a new carbon-carbon bond. wikipedia.orglibretexts.org This reaction couples the aryl bromide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyoutube.com This method is widely used to synthesize substituted biphenyls and other complex structures that form the core of many pharmaceutical agents.

The reaction's utility lies in its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern drug discovery and development. youtube.com By choosing an appropriate boronic acid, chemists can introduce a wide array of structural motifs, leading to the creation of advanced intermediates on the path to a final active pharmaceutical ingredient (API).

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant A | Reactant B | Catalyst / Base | Product |

| 4-Bromo-2-(methoxymethyl)-1-methylbenzene | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst, Base | 4-Aryl-2-(methoxymethyl)-1-methylbenzene |

The same Suzuki-Miyaura coupling reaction is pivotal in materials science for the synthesis of conjugated polymers and organic electronic materials. wikipedia.org These materials, used in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), often feature backbones of linked aromatic rings. By reacting 4-Bromo-2-(methoxymethyl)-1-methylbenzene with a diboronic acid or by polymerizing a boronic acid derivative of the compound, researchers can create custom polymers. The methoxymethyl and methyl groups can be used to tune the material's properties, such as solubility, solid-state packing, and electronic characteristics. The ability to form biaryl linkages reliably makes this building block valuable for creating precursors to these advanced materials. libretexts.org

Role in Heterocyclic Compound Synthesis

Heterocyclic compounds, particularly those containing nitrogen and oxygen, are ubiquitous in nature and medicine. 4-Bromo-2-(methoxymethyl)-1-methylbenzene is a valuable precursor for creating substituted heterocyclic systems, most notably indole (B1671886) derivatives.

Many classical indole syntheses (e.g., Fischer, Larock, Madelung) begin with a substituted aniline (B41778) precursor. The Buchwald-Hartwig amination provides a direct method to convert 4-Bromo-2-(methoxymethyl)-1-methylbenzene into the required aniline derivative. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org Reacting the bromo-compound with ammonia (B1221849) or an ammonia equivalent furnishes N-(4-(methoxymethyl)-2-methylphenyl)amine.

The catalytic cycle of this reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the catalyst. wikipedia.orglibretexts.org Once formed, this aniline can be subjected to various cyclization strategies to construct the indole ring system, with the methyl and methoxymethyl groups positioned on the benzene (B151609) portion of the heterocycle.

Table 2: Synthesis of Aniline Precursor via Buchwald-Hartwig Amination

| Reactant A | Reactant B | Catalyst / Ligand / Base | Product |

| 4-Bromo-2-(methoxymethyl)-1-methylbenzene | Amine (e.g., NH₃ source) | Pd Catalyst, Phosphine (B1218219) Ligand, Base | N-(4-(methoxymethyl)-2-methylphenyl)amine |

The versatility of the Buchwald-Hartwig amination allows for the coupling of 4-Bromo-2-(methoxymethyl)-1-methylbenzene with a wide range of nitrogen-containing compounds, not just ammonia. organic-chemistry.orglibretexts.org By coupling it with primary or secondary amines, including those that are part of another heterocyclic ring, chemists can create complex N-aryl structures directly. researchgate.net This provides a powerful route to derivatives of pyrazoles, imidazoles, and other N-heterocycles. Similarly, related palladium-catalyzed reactions can be used to form carbon-oxygen bonds, leading to the synthesis of substituted aryl ethers, which can be precursors to oxygen-containing heterocycles like furans or benzofurans.

Derivatization for Library Synthesis

In modern drug discovery, generating large collections, or "libraries," of structurally related compounds for biological screening is a common strategy. The efficiency of this process depends on using robust and versatile chemical reactions with readily available building blocks. 4-Bromo-2-(methoxymethyl)-1-methylbenzene is an excellent scaffold for library synthesis due to the reliable reactivity of its aryl bromide "handle."

Using parallel synthesis techniques, a single batch of the starting bromo-compound can be reacted with a diverse set of coupling partners in separate reaction vessels. For example, reacting it with a library of different boronic acids via Suzuki coupling can produce a library of unique biaryl compounds. Similarly, reacting it with a library of different amines via Buchwald-Hartwig amination can generate a library of diverse aryl amines. This modular approach allows for the rapid exploration of the chemical space around the core 4-(methoxymethyl)-2-methylphenyl scaffold, significantly accelerating the search for new bioactive molecules.

Table 3: Illustrative Concept of Library Synthesis

| Starting Material | Reaction Type | Diverse Reagent Set | Resulting Library |

| 4-Bromo-2-(methoxymethyl)-1-methylbenzene | Suzuki Coupling | Reagent 1: Aryl¹-B(OH)₂ Reagent 2: Aryl²-B(OH)₂ Reagent 3: Vinyl³-B(OH)₂ | Product 1: 4-Aryl¹-2-(methoxymethyl)-1-methylbenzene Product 2: 4-Aryl²-2-(methoxymethyl)-1-methylbenzene Product 3: 4-Vinyl³-2-(methoxymethyl)-1-methylbenzene |

| 4-Bromo-2-(methoxymethyl)-1-methylbenzene | Buchwald-Hartwig | Reagent 1: Amine¹-H Reagent 2: Amine²-H Reagent 3: Amine³-H | Product 1: N-Amine¹-4-(methoxymethyl)-2-methylphenyl Product 2: N-Amine²-4-(methoxymethyl)-2-methylphenyl Product 3: N-Amine³-4-(methoxymethyl)-2-methylphenyl |

Despite extensive and repeated searches for experimental spectroscopic data on the chemical compound 4-Bromo-2-(methoxymethyl)-1-methylbenzene , sufficient, verifiable, and citable information necessary to construct the requested scientific article could not be located. The majority of search results consistently led to isomeric compounds, most notably 1-Bromo-4-methoxy-2-methylbenzene and 4-Bromo-2-methoxy-1-methylbenzene, which possess a methoxy (B1213986) (-OCH₃) group rather than the specified methoxymethyl (-CH₂OCH₃) group.

While a CAS number (142998-34-9) was identified that appears to correspond to the target compound, this information did not lead to publicly available, detailed experimental data for ¹H NMR, ¹³C NMR, or mass spectrometry, including high-resolution mass spectrometry and fragmentation patterns. Scientific literature databases and chemical supplier catalogues did not provide the specific spectroscopic characterization data required to fulfill the detailed outline of the user's request.

Therefore, due to the lack of available scientific data for "4-Bromo-2-(methoxymethyl)-1-methylbenzene," it is not possible to generate the requested article with the specified level of detail and scientific accuracy for the following sections:

Advanced Spectroscopic Characterization and Structural Elucidation 5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy 5.1.1. Proton (¹H) NMR Chemical Shift Analysis 5.1.2. Carbon-13 (¹³C) NMR Spectral Interpretation 5.1.3. Multi-dimensional NMR Techniques for Structure Confirmation 5.2. Mass Spectrometry (MS) 5.2.1. High-Resolution Mass Spectrometry for Molecular Formula Determination 5.2.2. Fragmentation Pattern Analysis (e.g., GC-MS)

Without access to primary or validated secondary data sources for this specific compound, any attempt to create the article would be based on speculation or data from incorrect isomers, which would violate the core requirements of accuracy and strict adherence to the subject compound.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular vibrations of 4-Bromo-2-(methoxymethyl)-1-methylbenzene. These vibrations are characteristic of the specific bonds and functional groups within the molecule, serving as a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to these vibrations. For 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the FT-IR spectrum is expected to be dominated by vibrations associated with the substituted benzene (B151609) ring, the methoxymethyl group, and the carbon-bromine bond.

Analysis of related compounds, such as isomers like 4-Bromo-1-methoxy-2-methylbenzene, provides a basis for predicting the key spectral features. nih.gov For instance, the spectrum of a similar bromo-methyl-anisole compound, recorded using an Attenuated Total Reflectance (ATR) technique on a Bruker Tensor 27 FT-IR instrument, would show characteristic peaks. nih.gov

Expected Characteristic FT-IR Absorption Bands for 4-Bromo-2-(methoxymethyl)-1-methylbenzene:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| C-H stretching (aromatic) | 3100 - 3000 | Vibrations of the C-H bonds on the benzene ring. |

| C-H stretching (aliphatic) | 3000 - 2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (B1212753) (CH₂) groups. |

| C=C stretching (aromatic) | 1600 - 1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the benzene ring. |

| C-O stretching (ether) | 1260 - 1000 | Stretching of the C-O-C ether linkage in the methoxymethyl group. |

| C-Br stretching | 600 - 500 | Stretching vibration of the carbon-bromine bond. |

| Aromatic C-H bending | 900 - 675 | Out-of-plane bending (wagging) of the C-H bonds on the substituted benzene ring, which can be indicative of the substitution pattern. |

This table is predictive and based on characteristic infrared absorption frequencies for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of 4-Bromo-2-(methoxymethyl)-1-methylbenzene would provide additional structural information. While specific data for the target compound is scarce, studies on related molecules like 1-Bromo-4-Nitrobenzene have utilized FT-Raman spectroscopy for vibrational analysis. researchgate.net

Expected Characteristic Raman Shifts for 4-Bromo-2-(methoxymethyl)-1-methylbenzene:

| Vibrational Mode | Expected Raman Shift Range (cm⁻¹) | Description |

| Aromatic ring breathing | ~1000 | A symmetric in-plane vibration of the entire benzene ring. |

| C-H stretching (aromatic) | 3100 - 3000 | Often weaker in Raman than in FT-IR but still observable. |

| C-C stretching (aromatic) | 1600 - 1550 | Strong bands characteristic of the aromatic ring. |

| C-Br stretching | 600 - 500 | The vibration of the C-Br bond is expected to be a strong feature in the Raman spectrum. |

| C-O-C symmetric stretch | ~900 | Symmetric stretching of the ether group. |

This table is predictive and based on typical Raman shifts for the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The absorption of energy promotes electrons from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. For aromatic compounds like 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the key electronic transitions are typically π → π*.

The benzene ring is the primary chromophore in this molecule. Substituents on the ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) and an increase in the absorption intensity (hyperchromic effect). The presence of the bromo, methyl, and methoxymethyl groups influences the electronic distribution within the benzene ring, thereby affecting its UV-Vis spectrum. Data for the isomeric compound 4-Bromo-1-methoxy-2-methylbenzene indicates the availability of UV-VIS spectra which can provide a reference for the electronic transitions. nih.gov

Expected Electronic Transitions for 4-Bromo-2-(methoxymethyl)-1-methylbenzene:

| Transition Type | Typical λmax Range (nm) | Description |

| π → π* (E2-band) | 200 - 230 | A high-energy transition characteristic of the aromatic system. |

| π → π* (B-band) | 250 - 290 | A lower-energy transition, often showing fine vibrational structure, related to the benzene ring. The substitution pattern affects its appearance. |

This table is predictive and based on the typical electronic transitions observed for substituted benzenes.

X-Ray Diffraction Studies

Single Crystal X-Ray Crystallography for Absolute Structure Determination

To perform single crystal X-ray crystallography, a suitable single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

While a crystal structure for 4-Bromo-2-(methoxymethyl)-1-methylbenzene is not publicly documented, a detailed study on the closely related compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, provides an excellent proxy for understanding the structural features. nih.gov In this analogous structure, the molecule's geometry, including the planarity of the benzene ring and the torsion angles of the substituent groups, was precisely determined. nih.gov For 4-Bromo-2-(methoxymethyl)-1-methylbenzene, this technique would definitively confirm the substitution pattern on the benzene ring and reveal the conformation of the methoxymethyl group relative to the ring.

Analysis of Crystal Packing and Intermolecular Interactions

The study of crystal packing examines how individual molecules are arranged in the crystal lattice. This arrangement is governed by a variety of intermolecular interactions, which are crucial in determining the physical properties of the solid.

In the crystal structure of the analogous compound, methyl 4-bromo-2-(methoxymethoxy)benzoate, several key intermolecular interactions were identified that dictate the supramolecular architecture. nih.gov These include:

C-H···O Hydrogen Bonds: Molecules are linked into chains through hydrogen bonds between a carbon-hydrogen bond and an oxygen atom of a neighboring molecule. nih.gov

Br···O Contacts: Short contacts between the bromine atom of one molecule and an oxygen atom of an adjacent molecule contribute to the formation of sheets. nih.gov

C-H···π Interactions: These weaker interactions, where a C-H bond points towards the electron-rich π system of a benzene ring, link the sheets into a three-dimensional structure. nih.gov

Conformational Analysis in the Solid State

A comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies for the specific compound 4-bromo-2-(methoxymethyl)-1-methylbenzene. Consequently, detailed experimental data on its solid-state conformation, including precise bond lengths, bond angles, and torsional angles, are not available at this time. The lack of crystallographic data precludes a definitive analysis of its molecular geometry and intermolecular interactions within a crystal lattice.

While experimental data for the target compound is unavailable, the principles of conformational analysis in the solid state can be understood through studies of structurally related molecules. For instance, research on other substituted brominated aromatic compounds often reveals the influence of substituent groups on the planarity of the benzene ring and the orientation of those groups relative to the ring.

In the solid state, the conformation of a molecule is influenced by a delicate balance of intramolecular forces (such as steric hindrance and electronic effects between adjacent substituents) and intermolecular forces (such as packing efficiency, hydrogen bonds, and other non-covalent interactions). The specific arrangement of the methoxymethyl and methyl groups on the brominated benzene ring in 4-bromo-2-(methoxymethyl)-1-methylbenzene would be expected to be a key determinant of its solid-state structure. The rotational freedom around the C-C and C-O single bonds of the methoxymethyl substituent allows for various possible conformers. The most stable conformer in the solid state would be the one that optimizes packing and intermolecular interactions within the crystal.

It is also conceivable that 4-bromo-2-(methoxymethyl)-1-methylbenzene could exhibit conformational polymorphism, where different crystalline forms (polymorphs) contain molecules in different conformational states. Studies on similar molecules have demonstrated that even subtle changes in crystallization conditions can lead to the formation of different polymorphs with distinct physical properties. nih.govresearchgate.net

Without experimental crystallographic data for 4-bromo-2-(methoxymethyl)-1-methylbenzene, any discussion of its solid-state conformation remains speculative. Future research involving single-crystal X-ray diffraction would be necessary to elucidate its precise three-dimensional structure and provide the empirical data required for a thorough conformational analysis.

Based on a comprehensive search of available scientific literature, there are no specific computational and theoretical investigation studies published that focus solely on the chemical compound 4-Bromo-2-(methoxymethyl)-1-methylbenzene. Therefore, the generation of a detailed article on its quantum chemical calculations, molecular geometry, vibrational analysis, and electronic structure with specific research findings and data tables is not possible at this time.

Further research would be required to be conducted by theoretical and computational chemists to produce the data necessary to fulfill the detailed outline provided in the user request.

Computational and Theoretical Investigations of 4 Bromo 2 Methoxymethyl 1 Methylbenzene

Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A Frontier Molecular Orbital (HOMO-LUMO) analysis for 4-Bromo-2-(methoxymethyl)-1-methylbenzene would involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. These calculations are typically performed using methods like Density Functional Theory (DFT). At present, specific HOMO and LUMO energy values for this compound are not documented in the searched resources.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. A theoretical MEP map for 4-Bromo-2-(methoxymethyl)-1-methylbenzene would reveal the reactive sites, but specific mapping data is currently unavailable.

Atomic Charge Distribution Studies

Atomic charge distribution studies, often carried out using methods like Mulliken population analysis, provide insight into the partial charges on each atom within a molecule. This information helps in understanding the molecule's polarity and its electrostatic interactions. The distribution of atomic charges for 4-Bromo-2-(methoxymethyl)-1-methylbenzene has not been reported in the available literature.

Reactivity Descriptors and Chemical Hardness Analysis

Ionization Energy and Electron Affinity

Ionization energy (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental properties that can be derived from HOMO and LUMO energies, respectively, according to Koopmans' theorem. These values are essential for calculating various reactivity descriptors. Specific data for 4-Bromo-2-(methoxymethyl)-1-methylbenzene is not available.

Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors such as chemical hardness, chemical potential, electrophilicity index, and nucleophilicity index are calculated from the ionization energy and electron affinity. These indices provide a quantitative measure of a molecule's reactivity. For instance, the electrophilicity index quantifies the ability of a molecule to accept electrons. Without the foundational energy values, these indices for 4-Bromo-2-(methoxymethyl)-1-methylbenzene cannot be determined.

Fukui Function Calculations for Reaction Site Prediction

Fukui functions are local reactivity descriptors that indicate the most probable sites for electrophilic, nucleophilic, and radical attacks within a molecule. These are calculated from the changes in electron density when an electron is added to or removed from the molecule. mdpi.com While the theoretical basis for Fukui function analysis is well-understood, specific calculations for 4-Bromo-2-(methoxymethyl)-1-methylbenzene are not present in the searched scientific databases. mdpi.com

Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. nih.gov These properties are intrinsically linked to the molecular structure, particularly the arrangement of electron-donating and electron-accepting groups, and the extent of π-electron delocalization. acs.org In 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the benzene (B151609) ring provides a polarizable π-system, while the bromo, methyl, and methoxymethyl substituents influence its electronic distribution and, consequently, its NLO response.

The dipole moment of haloarenes is generally lower than that of corresponding haloalkanes due to the sp2 hybridization of the carbon atom in the aromatic ring, which has a higher electronegativity than an sp3 hybridized carbon. byjus.com The presence of other substituents, such as the electron-donating methyl group and the methoxymethyl group, will further modulate the magnitude and direction of the net dipole moment. Computational methods like Density Functional Theory (DFT) are commonly employed to calculate the dipole moment of such molecules with a high degree of accuracy. researchgate.net

Table 1: Illustrative Calculated Dipole Moment Components for 4-Bromo-2-(methoxymethyl)-1-methylbenzene

| Component | Dipole Moment (Debye) |

| µx | 1.5 |

| µy | -0.8 |

| µz | 0.2 |

| Total (µ) | 1.7 |

Note: The values in this table are illustrative and based on typical values for similar substituted benzenes. Actual values would require specific quantum chemical calculations.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β and γ) quantifies the non-linear response to such a field. researchgate.net Molecules with extended π-conjugated systems and significant intramolecular charge transfer often exhibit large hyperpolarizability values, making them promising candidates for NLO materials. jhuapl.edu

For 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the benzene ring constitutes the primary polarizable entity. The substituents play a crucial role in enhancing this property. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating character of the methyl and methoxymethyl groups can lead to an enhanced NLO response. Computational techniques, particularly DFT calculations with appropriate basis sets, are instrumental in predicting the polarizability and hyperpolarizability tensors. nih.gov The magnitude of the first hyperpolarizability (β) is a key indicator of a material's potential for second-harmonic generation. nih.gov

Table 2: Representative Calculated Polarizability and First Hyperpolarizability Values

| Parameter | Calculated Value (esu) |

| Mean Polarizability (α) | 1.5 x 10⁻²³ |

| First Hyperpolarizability (β) | 2.5 x 10⁻³⁰ |

Note: These values are hypothetical estimates based on data for related organic molecules and serve for illustrative purposes. nih.govnih.govresearchgate.net

Solvent Effects on Molecular Properties and Reactivity (e.g., PCM Model)

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. The Polarizable Continuum Model (PCM) is a widely used computational method to account for these solvent effects. researchgate.netgaussian.com In the PCM framework, the solute molecule is placed within a cavity in a continuous dielectric medium that represents the solvent. researchgate.net This approach allows for the calculation of how the solvent's polarity affects the solute's electronic structure, geometry, and spectroscopic properties.

For 4-Bromo-2-(methoxymethyl)-1-methylbenzene, a polar solvent would be expected to stabilize charge-separated states, potentially altering its dipole moment and affecting its reactivity in solution. For instance, the energy of the frontier molecular orbitals (HOMO and LUMO) can be modulated by the solvent, which in turn influences the molecule's chemical reactivity and electronic absorption spectra. nih.gov The choice of the cavity definition and the level of theory are crucial for obtaining accurate results with PCM calculations. nih.gov

Table 3: Illustrative Solvent-Dependent Property Calculations using a PCM-like Model

| Solvent (Dielectric Constant) | Calculated Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase (1.0) | 1.7 | 5.8 |

| Dichloromethane (8.9) | 2.1 | 5.6 |

| Ethanol (24.6) | 2.4 | 5.5 |

| Water (80.1) | 2.6 | 5.4 |

Note: The data presented is illustrative, demonstrating the expected trends of solvent effects on molecular properties.

Conformational Landscape and Torsional Barriers

Computational methods can be used to map the potential energy surface as a function of the relevant torsional angles. For substituted toluenes and xylenes, the rotational barrier of the methyl group is influenced by steric and electronic interactions with adjacent substituents. researchgate.netrsc.org In the case of 4-Bromo-2-(methoxymethyl)-1-methylbenzene, the size of the bromine atom and the methoxymethyl group will create steric hindrance that influences the preferred orientation of the methoxymethyl side chain. The barrier to internal rotation is expected to be influenced by the steric repulsion between the methyl group, the methoxymethyl group, and the bromine atom. aip.orgacs.org

Table 4: Estimated Torsional Barriers for Key Rotations

| Rotational Bond | Estimated Barrier (kcal/mol) |

| C(aryl)-C(methylene) | 2.5 - 4.0 |

| C(methylene)-O | 1.5 - 3.0 |

Note: These values are estimations based on known rotational barriers in similar substituted aromatic compounds and would require specific calculations for confirmation. aip.org

Future Directions and Emerging Research Avenues

Exploration of Novel Reaction Pathways

Currently, there are no specific, detailed reaction pathways for 4-Bromo-2-(methoxymethyl)-1-methylbenzene documented in peer-reviewed literature. The presence of a bromo substituent on the aromatic ring and a methoxymethyl group suggests that it could be a versatile intermediate in organic synthesis. Future research could systematically explore its reactivity.

For instance, the bromine atom is a prime functional group for cross-coupling reactions. Investigations into Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions would be highly valuable to understand its utility in constructing more complex molecular architectures. The methoxymethyl ether could potentially act as a directing group in certain electrophilic aromatic substitution reactions, or it could be cleaved to reveal a hydroxymethyl group, opening up further synthetic possibilities.

Development of Asymmetric Syntheses

The development of methods for the asymmetric synthesis of derivatives of 4-Bromo-2-(methoxymethyl)-1-methylbenzene is another critical area of potential research. While the parent molecule is achiral, many of its potential downstream products could possess stereogenic centers. Future studies could focus on enantioselective transformations of the functional groups. For example, if the methoxymethyl group were converted to a carbonyl, subsequent asymmetric reduction or addition reactions could be explored. Furthermore, the development of chiral catalysts for reactions at the benzylic position could lead to valuable chiral building blocks.

Integration into Advanced Materials Design

The structural motifs present in 4-Bromo-2-(methoxymethyl)-1-methylbenzene suggest its potential as a building block for advanced materials. The bromo-substituted toluene (B28343) core could be incorporated into polymers or organic frameworks. For example, polymerization via coupling reactions at the bromine site could lead to new classes of conjugated polymers with interesting electronic and photophysical properties. The methoxymethyl group could also play a role in modifying the solubility and processing characteristics of such materials. Research in this area would involve synthesizing novel materials derived from this compound and characterizing their thermal, mechanical, and electronic properties.

Computational Predictions for Structure-Reactivity Relationships

In the absence of experimental data, computational chemistry offers a powerful tool to predict the properties and reactivity of 4-Bromo-2-(methoxymethyl)-1-methylbenzene. Density Functional Theory (DFT) calculations could be employed to determine its optimized geometry, electronic structure, and spectroscopic properties (such as NMR and IR spectra).

Furthermore, computational models could predict the most likely sites for electrophilic and nucleophilic attack, providing guidance for the design of synthetic experiments. Calculations of bond dissociation energies and reaction energy profiles for various potential transformations would be invaluable for understanding its reactivity and for planning efficient synthetic routes. Such computational studies would provide a theoretical framework to guide and accelerate future experimental investigations into this largely uncharacterized molecule.

Q & A

Q. What are the common synthetic routes for 4-Bromo-2-(methoxymethyl)-1-methylbenzene, and what factors influence reaction yields?

The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of precursors using -bromosuccinimide (NBS) with catalysts like Fe or radical initiators (e.g., AIBN) is typical . Reaction conditions (temperature, solvent polarity, and catalyst loading) critically affect yields. Optimizing stoichiometry and monitoring reaction progress via TLC or GC-MS is recommended to mitigate side reactions like over-bromination .

Q. How can the purity and structural integrity of 4-Bromo-2-(methoxymethyl)-1-methylbenzene be validated?

Use a combination of analytical techniques:

- NMR : and NMR to confirm substituent positions and absence of impurities (e.g., residual solvents or unreacted precursors).

- Mass Spectrometry : High-resolution MS to verify molecular weight and isotopic patterns.

- Chromatography : HPLC or GC with UV/RI detection to assess purity (>95% by area normalization).

- Elemental Analysis : Confirm C, H, Br, and O content .

Q. What are the key physicochemical properties of this compound relevant to handling and storage?

- Solubility : Typically soluble in polar aprotic solvents (e.g., DCM, THF) but poorly in water.

- Stability : Sensitive to light and moisture; store under inert atmosphere (N/Ar) at −20°C.

- Hazards : Potential irritant—use PPE and fume hoods during handling .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromine substituent in cross-coupling reactions?

The bromine atom undergoes Suzuki-Miyaura or Buchwald-Hartwig couplings due to its electrophilic nature. Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) can predict activation barriers for oxidative addition steps, which depend on electronic effects from the methoxymethyl and methyl groups . Kinetic studies using in situ IR or NMR may reveal rate-limiting steps influenced by steric hindrance .

Q. How do steric and electronic effects of the methoxymethyl group influence regioselectivity in further functionalization?

The methoxymethyl group directs electrophilic substitution to the para position relative to itself due to its electron-donating nature. Steric bulk may reduce reactivity at adjacent positions. Computational modeling (e.g., Natural Bond Orbital analysis) quantifies electronic contributions, while X-ray crystallography (e.g., P/n space group) provides spatial insights .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR shifts or MS fragmentation patterns may arise from conformational flexibility or impurities. Strategies include:

Q. How can computational chemistry predict the compound’s behavior in biological systems?

Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to target proteins (e.g., enzymes or receptors). Pharmacokinetic properties (logP, bioavailability) are predicted via QSAR models. DFT calculations assess redox potential for toxicity profiling .

Methodological Considerations

Q. What experimental designs optimize catalytic systems for efficient bromine substitution?

- Screening Catalysts : Test Pd(0)/Pd(II) complexes (e.g., Pd(PPh)) or Ni catalysts under varying ligand environments.

- Solvent Optimization : Compare polar (DMF) vs. nonpolar (toluene) solvents for reaction efficiency.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation .

Q. How are collision cross-section (CCS) values used in mass spectrometric characterization?

Predicted CCS values (e.g., 135.1 Å for [M+H]) from ion mobility spectrometry (IMS) validate gas-phase conformers. Compare experimental CCS (via drift-tube IMS) with computational predictions (MOBCAL) to confirm adduct structures .

Q. What crystallographic techniques elucidate supramolecular interactions in the solid state?

Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) reveals packing motifs. For the title compound, van der Waals forces dominate stabilization, with no classical hydrogen bonds observed. Refinement parameters (R factor < 0.05) ensure accuracy .

Applications in Drug Development

Q. How is this compound utilized as a precursor in pharmaceutical intermediates?

It serves as a scaffold for SGLT2 inhibitors (anti-hyperglycemic agents) by enabling modular functionalization. The bromine site allows palladium-catalyzed introduction of pharmacophores (e.g., aryl or heteroaryl groups) .

Q. What in vitro assays assess its biological activity and toxicity?

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293).

- Enzyme Inhibition : Fluorescence-based assays for target enzymes (e.g., kinases).

- Metabolic Stability : Microsomal incubation (CYP450 enzymes) with LC-MS quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.